Glycerol

Description

Evolution of Glycerol (B35011) as a Renewable Platform Molecule

Historically, this compound was primarily sourced from soap manufacturing. However, the surge in biodiesel production in the early 21st century, driven by the quest for renewable energy sources, led to a significant surplus of crude this compound. bohrium.com This oversupply drastically reduced its market price, transforming it from a low-volume, high-value chemical to a readily available and inexpensive feedstock. researchgate.net Consequently, the scientific community began to explore innovative ways to valorize this bio-based resource, marking the evolution of this compound into a key platform molecule in the burgeoning bio-refinery concept. um.edu.myscispace.com

Initial research efforts focused on converting this compound into commodity chemicals through various chemical transformations. researchgate.net As technological advancements in catalysis and biotechnology unfolded, more sophisticated and efficient pathways were developed. This enabled the synthesis of a diverse range of products, including fuels, solvents, polymers, and specialty chemicals, thereby establishing this compound as a sustainable alternative to petroleum-based feedstocks. frontiersin.org The ability to convert a waste stream from one green technology (biodiesel) into valuable products for another epitomizes the principles of a circular economy and sustainable chemical production.

Contextual Significance of this compound in Contemporary Chemical and Biochemical Research

The contemporary significance of this compound in chemical and biochemical research is multifaceted. Its highly functionalized nature allows for a variety of chemical transformations, including oxidation, reduction, dehydration, and esterification, to produce a rich portfolio of commercially important chemicals. lakeheadu.ca In the realm of green chemistry, this compound is not only a renewable feedstock but also serves as a benign solvent, reducing the environmental impact of chemical processes. lakeheadu.ca

In biochemistry, this compound and its derivatives are fundamental components of living organisms, primarily as the backbone of lipids. mdpi.com This inherent biocompatibility and biodegradability have spurred research into its applications in the pharmaceutical, cosmetic, and food industries. frontiersin.org Furthermore, various microorganisms can utilize this compound as a carbon source, opening avenues for its conversion into valuable biochemicals through fermentation and biocatalysis. um.edu.my The integration of chemical and biological conversion pathways is a key area of current research, aiming to develop highly efficient and selective processes for this compound valorization.

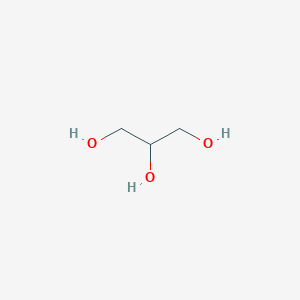

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDCQBHIVMGVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3, Array | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCEROL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | glycerol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Glycerol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25618-55-7, 26403-55-4 | |

| Record name | Polyglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25618-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly[oxy(2-hydroxy-1,3-propanediyl)], α-hydro-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26403-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9020663 | |

| Record name | Glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glycerine appears as a colorless to brown colored liquid. Combustible but may require some effort to ignite., Clear, colourless hygroscopic syrupy liquid with not more than a slight characteristic odour, which is neither harsh nor disagreeable, Clear, colorless, odorless, syrupy liquid or solid (below 64 degrees F). [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature.]; [NIOSH], Liquid, HYGROSCOPIC VISCOUS COLOURLESS LIQUID., Clear, colorless, odorless, syrupy liquid or solid (below 64 °F). [Note: The solid form melts above 64 °F but the liquid form freezes at a much lower temperature.] | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCEROL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Glycerin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/501 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glycerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

554 °F at 760 mmHg (decomposes) (NTP, 1992), 290 °C (decomposes), BP: 263 °C at 400 mm Hg; 240.0 °C at 200 mm Hg; 220.1 °C at 100 mm Hg; 208.0 °C at 60 mm Hg; 182.2 °C at 20 mm Hg; 167.2 °C at 10 mm Hg; 153.8 °C at 5 mm Hg; 125.5 °C at 1.0 mm Hg, 290 °C, 554 °F (Decomposes) | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

320 °F (NTP, 1992), 177 °C, 177 °C (Open cup), 176 °C c.c., 320 °F | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycerin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/501 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Miscible with ethanol; slightly soluble in ethyl ether; insoluble in benzene, carbon tetrachloride, chloroform, carbon disulfide, petroleum ether, 1 part dissolves in 11 parts ethyl acetate, in approx 500 parts ethyl ether. Insoluble in benzene, chloroform, carbon tetrachloride, carbon disulfide, petroleum ether, oils., SOLUBILITY IN ACETONE: 1 G IN 15 ML, Insoluble in fixed and volatile oils, In water, 5.296X10+6 mg/L at 25 °C, 1000.0 mg/mL, Solubility in water: miscible, Miscible | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.261 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2613 g/cu cm at 20 °C, A trihydric (polyhydric) alcohol; hygroscopic; density (anhydrous): 1.2653; density (USP): >1.249 at 25 °C/25 °C; density (dynamite): 1.2620, Relative density (water = 1): 1.26, 1.26 | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.17 (Air = 1), Relative vapor density (air = 1): 3.2 | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0025 mmHg at 122 °F ; 40 mmHg at 388 °F (NTP, 1992), 0.000168 [mmHg], VP: 0.0025 MM HG AT 50 °C, 1.68X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.01, (122 °F): 0.003 mmHg | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycerin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/501 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Syrupy, rhombic plates, Clear, colorless syrupy liquid, Clear, colorless, ... syrupy liquid or solid (below 64 degrees F) [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature]. | |

CAS No. |

56-81-5 | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerin [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09462 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | glycerin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | glycerol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PDC6A3C0OX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/MA7AD550.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

64 °F (NTP, 1992), 18.1 °C, 20 °C, 18 °C, 64 °F | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Glycerol Valorization Via Catalytic and Electrochemical Transformations

Thermocatalytic Conversion Pathways of Glycerol (B35011)

Thermocatalytic routes involve the use of thermal energy and catalysts to facilitate the conversion of this compound. rsc.org These pathways can lead to the formation of various products, including fuels and valuable biochemicals. researchgate.net

Oxidation Reactions for Value-Added Chemicals

Oxidation of this compound can proceed through multiple pathways, yielding a variety of C1, C2, and C3 products with significant industrial applications. mdpi.comchinesechemsoc.org The selectivity of these pathways is influenced by factors such as the choice of catalyst, reaction conditions, and the presence of promoters or inhibitors. mdpi.com Selective oxidation of this compound allows for the production of industrially important compounds like glyceraldehyde, dihydroxyacetone, and glyceric acid. mdpi.com Electrocatalytic this compound oxidation reaction (EGOR) is an attractive method for producing high-value C1–C3 chemicals. chinesechemsoc.org

Mechanistic Insights into Selective Oxidation Pathways

Understanding the mechanistic roles of catalysts in this compound oxidation is crucial, involving selective adsorption, activation of this compound, stabilization of intermediates, and selective C–C bond cleavage. mdpi.com Oxidation of this compound can involve the transformation of its hydroxyl groups, facilitated by metal-based catalysts. mdpi.com The primary alcohol groups (on C1 and C3) and the secondary alcohol group (on C2) present distinct reactive sites, leading to different oxidation pathways and products. mdpi.com

Selective cleavage of carbon–carbon (C–C) bonds is a critical mechanistic pathway for converting this compound into valuable chemicals, generating smaller, industrially important molecules like glycolaldehyde (B1209225) and other C2 species. mdpi.com

Studies using density functional theory calculations have investigated this compound oxidation intermediates on different surfaces, such as Pt(111) and Ag(111). bohrium.com Different adsorption preferences of intermediates on these surfaces lead to different preferred reaction pathways and products. bohrium.comacs.org Glyceraldehyde is often a key intermediate in the reaction pathways on both surfaces. bohrium.comacs.org However, upon further oxidation, Pt(111) preferentially produces glyceric acid, while on Ag(111), C–C bonds are broken, leading to the production of glycolaldehyde and formic acid. bohrium.comacs.org

Under alkaline conditions, the chemical keto–enol tautomerism between dihydroxyacetone and glyceraldehyde is pivotal in determining electrocatalytic selectivity. acs.org

Catalyst Design and Performance for this compound Oxidation (e.g., Metal-Based, Bimetallic, Metal Oxide, Biochar)

Catalyst design plays a crucial role in the selective oxidation of this compound. rsc.org Various types of catalysts have been explored for this compound oxidation, including metal-based, bimetallic, and metal oxide catalysts. mdpi.comresearchgate.net Precious metals like Pt, Pd, and Au are noted for their high efficiency and selectivity, while cost-effective alternatives such as Ni, Cu, and Fe are also investigated. researchgate.net Bimetallic and metal oxide catalysts can exhibit synergistic effects that enhance catalytic performance. researchgate.net

The efficiency and selectivity of catalysts in producing specific C1–C3 oxidation products are key considerations. mdpi.com For instance, Pt-based catalysts have shown higher yields of glyceraldehyde, glyceric acid, and hydroxypyruvate in electrocatalytic this compound oxidation compared to thermal catalytic oxidation. chinesechemsoc.org Pt-based catalysts are also reported to preferentially oxidize the primary hydroxyl groups of this compound to produce glyceraldehyde, which can be further oxidized to glyceric acid and C1 and C2 products. chinesechemsoc.org

Targeted modifications in catalyst design, such as the addition of bismuth in platinum catalysts, the integration of silver nanoparticles within layered double hydroxide (B78521) (LDH) systems, or the surface engineering of BiVO4 photoanodes, can enhance reaction kinetics and selectivity while suppressing unwanted side reactions. mdpi.com

Electrocatalysts are essential for reducing the activation energy of this compound electrooxidation. researchgate.net Promising strategies for designing efficient electrocatalysts often aim to combine the production of high-value chemicals with hydrogen production in electrolysis cells. researchgate.net The catalytic activity and selectivity in this compound electrooxidation are influenced by the nature, structure, and composition of the electrode material, as well as pH and the presence of promoters. researchgate.net Commonly used metals for direct electrochemical oxidation include Pt, Au, and Pd. researchgate.net

Research has also explored non-platinum group metal catalysts for this compound electro-oxidation. researchgate.netrsc.org For example, morphology-controlled palladium nanocrystals have demonstrated morphology-dependent performance in electrochemical this compound oxidation. nih.gov

Hydrogenation and Hydrogenolysis to Propanediols and Alcohols

Hydrogenolysis of this compound, a process where C-OH bonds are broken and replaced by hydrogen, can produce valuable chemicals like propylene (B89431) glycol (1,2-propanediol) and 1,3-propanediol (B51772), as well as other alcohols and glycols. frontiersin.orgresearchgate.nete3s-conferences.org This is an attractive pathway for converting biomass-based this compound into industrially important products. frontiersin.orgnih.gov

Formation of 1,2-Propanediol and 1,3-Propanediol

Hydrogenolysis of this compound can selectively produce 1,2-propanediol (1,2-PDO) and 1,3-propanediol (1,3-PDO). mdpi.commdpi.com The formation of these diols involves the cleavage of C-O bonds in the this compound molecule. researchgate.netmdpi.com Replacing the primary hydroxyl group with hydrogen yields 1,2-PDO, while replacing the secondary hydroxyl group with hydrogen produces 1,3-PDO. frontiersin.org

Several reaction mechanisms have been proposed for the selective hydrogenolysis of this compound to 1,3-PDO, often involving a two-step dehydration-hydrogenation process. frontiersin.org In this mechanism, this compound is initially dehydrated to form intermediates like 3-hydroxypropanal (B37111) (3-HPA), which is then rapidly hydrogenated to form 1,3-PDO. frontiersin.orgfrontiersin.org Another proposed mechanism involves the rearrangement of 3-HPA to produce propionic acid. frontiersin.org For 1,2-PDO formation, a common pathway involves the dehydration of this compound to acetol, followed by the hydrogenation of acetol to 1,2-PDO. mdpi.commdpi.comacs.orgscielo.br

The selective formation of 1,3-PDO is more challenging than 1,2-PDO due to the lower thermodynamic stability of 1,3-PDO and steric hindrance effects. frontiersin.orgresearchgate.net

Catalyst Systems for this compound Hydrogenolysis

Catalysts play a critical role in improving the rate and selectivity of this compound hydrogenolysis to desired products like 1,2-PDO and 1,3-PDO. nih.govmdpi.com Bifunctional catalysts with both acid/base sites for dehydration and metallic sites for hydrogenation are often desirable for selective hydrogenolysis. mdpi.comacs.org

For the production of 1,2-PDO, non-precious metals such as Cu, Ni, and Co, as well as precious metals like Ru and Pd, have been used as active components in catalysts. nih.govmdpi.com Cu-based catalysts are known to favor the selective cleavage of the secondary C–O bond over C–C bond cleavage for 1,2-PDO production. mdpi.com Copper chromite catalysts are used in commercial processes for 1,2-PDO production from this compound, typically yielding high selectivity. mdpi.com Supported catalysts with acidic supports like γ-Al2O3 or zeolites are often used with metals for 1,2-PDO synthesis. mdpi.comscielo.br For example, Cu/acidic support catalysts are expected to be active in the selective hydrogenolysis of this compound to 1,2-PDO, with Al2O3 being a widely investigated acidic support. mdpi.com Pd-promoted Cu-based catalysts have also shown improved this compound conversion and 1,2-PDO selectivity. mdpi.com

For the selective conversion of this compound to 1,3-PDO, precious metals such as Pt, Rh, Ru, Pd, and Ir have been employed. nih.govmdpi.com Bifunctional catalysts composed of a hydrogen-activating metal and acidic sites are commonly used, with Pt-W-based and Ir-Re-based catalysts being typical examples. researchgate.netfrontiersin.org Pt-based catalysts with WOₓ have demonstrated high activity and selectivity for 1,3-PDO. mdpi.com The synergistic effect between the hydrogenation active center of Pt and the strong Brønsted acid sites of WOₓ is considered important for the selective hydrogenolysis to 1,3-PDO. frontiersin.org Transition metal doped Pt/TiO2 catalysts with incorporated Mo or W oxides have shown selective formation of 1,3-propanediol, where the MoOₓ or WOₓ provides Brønsted acidity. researchgate.netnih.gov

Other catalyst systems explored for this compound hydrogenolysis include metal-supported molecular sieves, modified heteropoly acids, and oxyphilic metal oxides. frontiersin.org

Here is a table summarizing some catalyst systems and their reported products in this compound hydrogenolysis:

| Catalyst System | Primary Product(s) | Notes | Source |

| Cu-based catalysts | 1,2-Propanediol | Favors secondary C-O bond cleavage. | mdpi.com |

| Pt-based catalysts | 1,3-Propanediol | Often with WOₓ or other acidic components. | mdpi.comfrontiersin.org |

| Ir-Re-based catalysts | 1,3-Propanediol | Bifunctional catalysts. | researchgate.netfrontiersin.org |

| Ru/SiO₂ | Acetol | 1,3-propanediol not favored under tested conditions. | acs.org |

| Pt/TiO₂ doped with CrOₓ | 1,2-Propanediol | CrOₓ decreases Pt hydrogenating ability. | researchgate.netnih.gov |

| Pt/TiO₂ doped with MoOₓ | 1,3-Propanediol | MoOₓ provides Brønsted acidity. | researchgate.netnih.gov |

| Pt/TiO₂ doped with WOₓ | 1,3-Propanediol | WOₓ provides Brønsted acidity. | researchgate.netnih.gov |

| Cu/MgO/Al₂O₃ + Pd | 1,2-Propanediol | Pd promotion enhances activity for acetol hydrogenation. | mdpi.com |

| Ru/Al₂O₃ (fluorinated) | 1,2-Propanediol, n-Propanol | Fluorination affects catalyst properties. | frontiersin.org |

Esterification and Etherification Reactions

This compound, a triol, can undergo esterification and etherification reactions to produce a range of derivatives with diverse applications. Esterification typically involves the reaction of this compound with carboxylic acids or their derivatives, leading to the formation of mono-, di-, and triglycerides (also known as mono-, di-, and triacetins when acetic acid is used). These this compound esters, particularly di- and triacetins, have shown promise as fuel additives, improving properties like viscosity and reducing emissions. mdpi.commdpi.com The esterification of this compound with acetic acid, for instance, produces monoacetyl this compound (MAG), diacetyl this compound (DAG), and triacetyl this compound (TAG). mdpi.commdpi.com Acid catalysts, both homogeneous (e.g., sulfuric acid, p-toluenesulfonic acid) and heterogeneous (e.g., ion exchange resins, zeolites, metal oxides, heteropolyacids), are commonly employed to accelerate these reactions. mdpi.comresearchgate.netacs.org Heterogeneous catalysts are often preferred due to their ease of separation and reusability compared to homogeneous catalysts. mdpi.com Research has explored various heterogeneous acid catalysts, including sulfonated zeolites and tin and zinc salts of silicotungstic and phosphotungstic acids, demonstrating high this compound conversion and selectivity towards specific esters under optimized conditions. mdpi.comresearchgate.net

Etherification of this compound involves the reaction with alcohols or olefins, resulting in the formation of alkyl this compound ethers. This acid-catalyzed reaction typically favors the formation of 1- and 1,3-ethers due to the higher reactivity of the primary hydroxyl groups of this compound. vurup.sk Tert-butyl ethers of this compound, particularly di- and tri-ethers, are of interest as potential biodiesel additives to promote cleaner combustion. mdpi.com Catalysts such as acid ion exchange resins (e.g., Amberlyst 15, Amberlyst 36, Amberlyst-39) and large-porous zeolites (e.g., H-Y, H-BEA) have been investigated for this compound etherification with agents like tert-butanol (B103910) or butenes. mdpi.comvurup.sknih.govresearchgate.net Studies have shown that factors like temperature, reactant molar ratio, and catalyst type significantly influence this compound conversion and the selectivity towards mono-, di-, and tri-ethers. vurup.sknih.govmdpi.com

Dehydration Pathways (e.g., to Acrolein)

This compound can undergo dehydration to produce valuable platform chemicals, with acrolein being a prominent example. This gas-phase catalytic reaction is typically carried out over solid acid catalysts. frontiersin.orgmdpi.com The mechanism generally involves consecutive dehydration steps of this compound at Brønsted acid sites. acs.org However, the exact nature of the active acid sites and the reaction pathway can be complex and subject to ongoing research, with some studies suggesting a synergistic effect between Brønsted and Lewis acid sites. acs.org Catalysts investigated for this compound dehydration to acrolein include zeolites (e.g., ZSM-5), heteropolyacids (e.g., phosphotungstic acid) supported on materials like silica, and mixed metal oxides (e.g., WO₃-ZrO₂, Nb₂O₅). frontiersin.orgmdpi.comrsc.org A significant challenge in this process is catalyst deactivation by coking, which limits long-term industrial application. frontiersin.orgrsc.org Research efforts are focused on developing catalysts with improved stability and exploring reactor designs, such as two-zone fluidized bed reactors, to mitigate coking and maintain catalytic performance. frontiersin.orgrsc.org The kinetic study of this compound dehydration to acrolein over supported heteropoly acid catalysts has indicated a first-order kinetic model, with activation energies determined for the formation of acrolein and acetol. aidic.it

Integration of High Throughput Experimentation in Catalytic this compound Research

High throughput experimentation (HTE) plays a crucial role in accelerating the discovery and optimization of catalysts for this compound transformations. Although specific detailed research findings on HTE in this compound catalysis were not extensively detailed in the provided search results, HTE enables the rapid screening of a large number of catalysts and reaction conditions. This systematic approach allows researchers to efficiently explore the complex parameter space involved in catalytic reactions, such as variations in catalyst composition, support materials, reaction temperature, pressure, and reactant ratios. By quickly identifying promising catalyst candidates and optimal reaction conditions, HTE significantly reduces the time and resources required for catalyst development, thereby accelerating the valorization of this compound through catalytic pathways.

Electrochemical this compound Oxidation Reactions (EGOR)

Electrochemical this compound oxidation reactions (EGOR) represent an attractive alternative or complementary approach to catalytic methods for converting this compound into value-added chemicals. EGOR can produce a variety of oxygenated products and offers the possibility of simultaneous hydrogen production at the cathode. chinesechemsoc.orgmdpi.comacs.orguva.nl This process is considered relatively gentle and environmentally friendly as it does not require strong chemical oxidants. chinesechemsoc.org

Electrochemical Pathways to Oxygenated Products

EGOR is a multi-electron transfer process that can yield a range of high-value C1, C2, and C3 oxygenated chemicals. chinesechemsoc.org The reaction mechanism is complex and involves various intermediates and reaction pathways. acs.org Initial oxidation of this compound can lead to C3 intermediates such as glyceraldehyde (GALD) and dihydroxyacetone (DHA). chinesechemsoc.orgacs.org These intermediates can be further oxidized, sometimes involving C-C bond cleavage, to produce other valuable products including glyceric acid, tartronic acid, mesoxalic acid, lactic acid, glycolic acid, oxalic acid, and formic acid. chinesechemsoc.orgmdpi.comacs.orgeurekalert.org The selectivity of EGOR towards specific products is highly dependent on the electrocatalyst and reaction conditions, such as pH and applied potential. mdpi.comacs.org Platinum (Pt) and gold (Au)-based materials are often studied as electrocatalysts for EGOR due to their performance and stability. mdpi.com Alloy catalysts, such as PtCu, have shown enhanced reaction rates and turnover frequencies compared to Pt/C catalysts under certain pH conditions, influencing the oxidation pathways and product selectivities. mdpi.com Research utilizing techniques like density functional theory (DFT) calculations combined with electrochemical methods helps to understand the reaction mechanisms and the role of the catalyst surface in facilitating specific oxidation pathways. eurekalert.org For instance, studies have explored how the adsorption of species like OH* on the catalyst surface can influence the reaction efficiency and selectivity towards products like formic acid. eurekalert.org

Electrode Material Design and Characterization for EGOR

The design of electrode materials for EGOR is critical for achieving high catalytic activity, selectivity towards desired products, and long-term stability. rsc.orgresearchgate.net Various materials, including noble metals (such as Pt, Pd, and Au) and non-noble metal catalysts, have been investigated for their effectiveness in this compound electrooxidation. rsc.orgresearchgate.netresearchgate.netrsc.orgdiva-portal.org

Noble metal catalysts, particularly Pt and Pd, have demonstrated excellent catalytic activity for EGOR, often exhibiting lower onset potentials and higher current densities compared to non-noble metals. rsc.orgdiva-portal.org However, their high cost and susceptibility to CO poisoning, an intermediate product of this compound oxidation, present significant challenges for large-scale applications. chinesechemsoc.org

Research efforts have focused on developing strategies to mitigate these limitations and enhance the performance of both noble and non-noble metal catalysts. One approach involves modifying the structure and morphology of the electrode material. For instance, studies have explored the use of mesoporous platinum catalysts with distinct pore structures (hierarchical, cubic, and linear) to enhance the electrochemically active surface area (ECSA) and improve mass diffusion of reactants and products within the pores. rsc.org Hierarchical pore structures have shown increased ECSA without hindering the diffusion of oxidation products. rsc.org

Alloying noble metals with other elements is another strategy to improve catalytic performance and tune selectivity. For example, incorporating copper into platinum (Cu-Pt alloys) has been shown to enhance catalytic activity and stability, with compositions near Cu₃Pt exhibiting improved performance, which has also been supported by theoretical predictions. diva-portal.org The composition of these alloys can also influence product selectivity, with potential-dependent mechanisms matched by DFT calculations. diva-portal.org

Non-noble metal catalysts are being actively explored as cost-effective alternatives to noble metals. Transition metal oxides, sulfides, and nitrides are among the materials being investigated for supercapacitor electrodes and similar electrochemical applications, offering potential for EGOR catalysts. rsc.orgrsc.orgijsrtjournal.comresearchgate.netmdpi.com For instance, nickel cobalt oxide (NiCo₂O₄) nanosheets have shown promise as a non-precious catalyst for EGOR, exhibiting high this compound conversion and selectivity towards formic acid. cjcatal.comeurekalert.org Experimental and theoretical studies suggest that the presence of active hydroxyl species (OH*) on the surface of NiCo₂O₄ nanosheets is crucial for facilitating charge transfer and enhancing C-C bond cleavage. cjcatal.comeurekalert.org

Characterization techniques play a vital role in understanding the properties of electrode materials and their interaction with this compound during EGOR. Techniques such as X-ray Diffraction (XRD), X-ray Fluorescence (XRF), Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), N₂ adsorption, Ammonia Temperature-Programmed Desorption (NH₃-TPD), X-ray Photoelectron Spectroscopy (XPS), and Transmission Electron Microscopy (TEM) are used to analyze the composition, structure, surface area, and morphology of the catalysts. researchgate.net Electrochemical characterization methods, including cyclic voltammetry, chronoamperometry, and electrochemical impedance spectroscopy (EIS), provide insights into the catalytic activity, stability, and reaction kinetics. cjcatal.comeurekalert.orgchalmers.se In situ techniques, such as in situ FTIRS and in situ Raman spectroscopy, are valuable for monitoring reaction intermediates and understanding the reaction mechanism under operating conditions. rsc.orgresearchgate.netacs.org

Theoretical Modeling (e.g., Density Functional Theory) for Electrochemical this compound Conversion

Theoretical modeling, particularly Density Functional Theory (DFT), is an indispensable tool for gaining fundamental insights into the electrochemical conversion of this compound at the atomic and molecular level. rsc.orgresearchgate.netnih.govmdpi.comchalmers.seacs.org DFT calculations provide a powerful means to investigate reaction mechanisms, identify stable intermediates, determine reaction pathways, and predict the activity and selectivity of different catalyst materials. rsc.orgresearchgate.netnih.govmdpi.comchalmers.seacs.org

DFT studies have been widely applied to understand the adsorption of this compound and its intermediates on various catalyst surfaces, including platinum, gold, and other transition metals. researchgate.netchalmers.seacs.orgsci-hub.seacs.org These calculations can reveal preferred adsorption sites, adsorption energies, and the orientation of this compound molecules on the catalyst surface. acs.org For instance, DFT investigations on platinum surfaces (Pt(110), Pt(100), and Pt(111)) have shown that this compound tends to adsorb parallel to the surface, interacting via hydroxyl groups. acs.org The inclusion of van der Waals corrections in DFT calculations has been shown to influence adsorption energies and equilibrium distances between this compound and the metal surface. acs.org

Furthermore, DFT is used to calculate the energy barriers for different elementary steps involved in EGOR, such as dehydrogenation, C-C bond cleavage, and oxidation of intermediates. By comparing the energy profiles of different reaction pathways, DFT can predict the most favorable reaction route and the potential-dependent selectivity of the catalyst. researchgate.netchalmers.seacs.org Studies on platinum electrodes, for example, have used DFT to suggest different oxidation pathways depending on the surface structure (e.g., Pt(111) vs. Pt(100)), affecting the selectivity towards products like glyceraldehyde and dihydroxyacetone. researchgate.net

DFT calculations can also help in identifying descriptors that correlate with catalytic activity and selectivity. For nitrogen-doped graphene-supported copper single-atom catalysts (CuNₓ@Gra), DFT results revealed that the this compound oxidation reaction (GOR) activity and selectivity for formic acid production correlate with changes in the adsorption free energy of this compound (ΔGGLY*), the d-band centers of axial dz² orbitals (εdz²), and integrated crystal orbital Hamilton population (ICOHP). nih.gov The adsorption free energy of this compound has been identified as a good linear descriptor for GOR activity. nih.gov

Theoretical modeling is also crucial for understanding the role of the electrolyte and solvent effects in EGOR. Implicit and explicit solvation models can be incorporated into DFT calculations to simulate the reaction environment more realistically and assess the influence of water and electrolyte species on the reaction mechanism and energy barriers. chalmers.sesci-hub.se

The integration of theoretical predictions with experimental results is a powerful approach for rational catalyst design. cjcatal.comeurekalert.org DFT calculations can guide the synthesis of new materials by predicting promising compositions and structures, while experimental characterization and electrochemical measurements validate the theoretical findings and provide feedback for further theoretical refinement. cjcatal.comeurekalert.org For example, combined DFT and experimental studies on NiCo₂O₄ nanosheets have explored their potential for EGOR, with DFT predicting the highly hydroxylated (311)-OH* surface as having the lowest Gibbs free energy, which was then supported by experimental observations of enhanced electrochemical reaction kinetics and formic acid yield. cjcatal.comeurekalert.org

Glycerol Bioconversion and Microbial Metabolism

Microbial Fermentation of Glycerol (B35011) for Industrial Metabolites

Microbial fermentation of this compound is a versatile process capable of yielding a diverse array of industrial metabolites. fishersci.sefishersci.senih.govmpg.dethegoodscentscompany.comciteab.comwikipedia.orgnih.gov The specific products generated depend heavily on the microbial species and the prevailing fermentation conditions. mdpi.combibliotekanauki.pl

Microbial Diversity in this compound Utilization

A wide variety of microorganisms, including bacteria, yeasts, fungi, and microalgae, are capable of utilizing this compound. mpg.deciteab.comwikipedia.orgnih.govnih.govchemmethod.com Within the bacterial domain, members of the Enterobacteriaceae family, such as Escherichia, Klebsiella, and Citrobacter, are well-studied for their this compound utilization pathways, particularly for the production of 1,3-propanediol (B51772). mdpi.com Clostridium species, like Clostridium pasteurianum and Clostridium butyricum, are also known this compound fermenters, producing various products including 1,3-propanediol, ethanol (B145695), and butanol. nih.govchemmethod.com Yeasts, notably Saccharomyces cerevisiae, are important for this compound production itself and can be engineered to utilize this compound more efficiently for other products. researchgate.netresearchgate.net Osmotolerant yeast strains have shown high this compound yields. gvonehealthcare.com

Production of Biofuels and Biochemicals

Microbial fermentation of this compound can lead to the production of numerous biofuels and biochemicals. fishersci.sefishersci.senih.govmpg.denih.gov Key products include:

Lactic Acid: Produced by various microorganisms, including certain bacterial strains. fishersci.sempg.demdpi.com

1,3-Propanediol: A valuable platform chemical with applications in polymer production, commonly produced by bacteria like Klebsiella pneumoniae, Citrobacter freundii, and Clostridium butyricum. fishersci.sechemmethod.comnih.govnih.gov

2,3-Butanediol (B46004): Another versatile chemical produced through this compound fermentation by microorganisms such as Klebsiella oxytoca and Citrobacter freundii. thegoodscentscompany.commdpi.comnih.govwikipedia.orgfishersci.cawikidata.orgasm.org

Ethanol: While often a byproduct, some engineered strains and fermentation conditions favor ethanol production from this compound. nih.govnih.govmdpi.commdpi.comresearchgate.netnih.govfishersci.fidntb.gov.uawikipedia.orgasm.orgresearchgate.netnih.govebi.ac.uk

Organic Acids: Various organic acids, including acetic acid, succinic acid, butyric acid, propionic acid, and formic acid, can be produced. chemmethod.commdpi.comnih.govresearchgate.net

Biohydrogen: Some anaerobic fermentation pathways of this compound can yield biohydrogen. nih.govresearchgate.net

Research findings highlight the potential for high yields of these products. For example, a study using Klebsiella oxytoca achieved a 2,3-butanediol yield of 0.46 g/g this compound, corresponding to 94% of the theoretical maximum yield. mdpi.com Another study with Citrobacter freundii demonstrated a 1,3-propanediol yield of 0.56 g/g this compound, which is 93% of the theoretical maximum. mdpi.com

Strategies for Enhancing Fermentative Yields

Enhancing the fermentative yields of desired products from this compound involves various strategies, including metabolic engineering, strain optimization and selection, and process parameter optimization. thegoodscentscompany.comciteab.comwikipedia.orgnih.gov

Metabolic engineering plays a crucial role in improving this compound utilization and product yields. Approaches include modifying endogenous metabolic pathways, introducing exogenous pathways, and applying adaptive evolution and reverse metabolic engineering. fishersci.seciteab.comwikipedia.orgresearchgate.netnih.govnih.gov For instance, engineering Saccharomyces cerevisiae by modifying this compound pathways and rewriting the NADH pathway has significantly improved ethanol conversion efficiency from this compound. dntb.gov.ua Gene knockout mutations in Escherichia coli have been used to redirect metabolic flux towards ethanol production, achieving high theoretical yields. asm.org Overexpression or repression of genes involved in this compound synthesis and consumption pathways can also modulate product formation. nih.govnih.gov

Selecting and optimizing microbial strains are critical for efficient this compound fermentation. thegoodscentscompany.comciteab.comnih.gov This involves identifying naturally high-producing strains and developing engineered strains with enhanced capabilities. Adaptive laboratory evolution can lead to strains with improved yields and productivities. researchgate.netasm.orgasm.org For example, adaptive evolution of Saccharomyces cerevisiae under hyperosmotic conditions resulted in strains with increased this compound production and reduced ethanol yields. asm.org Screening of new bacterial strains capable of utilizing biodiesel-derived crude this compound for the production of 1,3-propanediol, 2,3-butanediol, and ethanol has also been successful. mdpi.com

Optimizing fermentation process parameters is essential for maximizing product yields and productivity. thegoodscentscompany.comciteab.comnih.govresearchgate.net Key parameters include temperature, pH, agitation rate, and initial this compound concentration. nih.govresearchgate.netmdpi.com Studies have shown that optimizing parameters such as medium pH and initial this compound concentration significantly impacts alcohol production by Clostridium pasteurianum. nih.gov For 1,3-propanediol production by Citrobacter freundii, optimal conditions were found to be pH 7.0, temperature 30 °C, stirring rate of 80 rpm, and maintaining this compound concentration below 15 g/L during the fed-batch phase. mdpi.com Maintaining controlled oxygen levels can also influence product distribution, such as favoring 1,3-propanediol production under anaerobic conditions. mdpi.com Fed-batch fermentation strategies with optimized feeding profiles can improve this compound productivity. researchgate.netmdpi.com

Here is a table summarizing some research findings on microbial this compound fermentation:

| Microorganism | Product | Yield (g/g this compound) | Titer (g/L) | Productivity (g/L/h) | Conditions | Source |

| Klebsiella oxytoca | 2,3-Butanediol | 0.46 | ~70 | 0.4 | Aerobic fed-batch, biodiesel-derived this compound | mdpi.com |

| Citrobacter freundii | 1,3-Propanediol | 0.56 | - | High | Anaerobic, pure this compound, pH regulation | mdpi.com |

| Enterobacter ludwigii | Ethanol | 0.44 | - | - | Anaerobic, biodiesel-derived this compound | mdpi.com |

| Clostridium pasteurianum | Ethanol, Butanol, 1,3-Propanediol | - | Equal production of total alcohols | - | Pure and crude this compound, optimized pH (7.0), temperature (30°C), agitation (200 rpm), initial this compound (25 g/L) | nih.gov |